molecular formula C8H10S2 B098846 2-(PHENYLTHIO) ETHANETHIOL CAS No. 17109-66-9

2-(PHENYLTHIO) ETHANETHIOL

Cat. No.: B098846
CAS No.: 17109-66-9
M. Wt: 170.3 g/mol
InChI Key: HABQRYRMGGTZFS-UHFFFAOYSA-N
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Description

2-(PHENYLTHIO) ETHANETHIOL is an organic compound with the molecular formula C8H10S It is characterized by the presence of a phenylthio group attached to an ethanethiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(PHENYLTHIO) ETHANETHIOL typically involves the reaction of phenylthiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(PHENYLTHIO) ETHANETHIOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur in the presence of alkyl halides, leading to the formation of new carbon-sulfur bonds.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol derivatives.

    Substitution: Various alkylated products.

Scientific Research Applications

2-(PHENYLTHIO) ETHANETHIOL has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-(Phenylthio)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

    2-(Methylthio)ethanol: The presence of a methylthio group instead of a phenylthio group results in variations in chemical behavior and uses.

    2-(Phenylthio)aniline:

Uniqueness: 2-(PHENYLTHIO) ETHANETHIOL is unique due to its specific combination of a phenylthio group and an ethanethiol backbone. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-phenylsulfanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABQRYRMGGTZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17109-66-9
Record name 2-(phenylsulfanyl)ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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